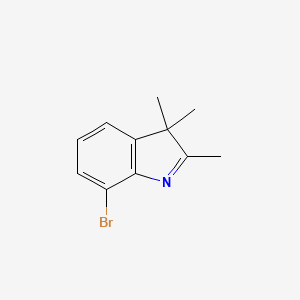

7-bromo-2,3,3-trimethyl-3H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,3,3-trimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-7-11(2,3)8-5-4-6-9(12)10(8)13-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJIBYMUAAIIGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity and Mechanistic Investigations of 7 Bromo 2,3,3 Trimethyl 3h Indole

Electrophilic Aromatic Substitution Patterns in Indoles and 3H-Indoles

The indole (B1671886) ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is an electron-rich aromatic structure, making it highly susceptible to electrophilic substitution. bhu.ac.in The pyrrole ring, in particular, is more electron-rich than the benzene ring, directing electrophilic attacks to the five-membered ring. bhu.ac.inquimicaorganica.org

Preferential Reactivity at C3 and C2 Positions of the Pyrrole Ring

Electrophilic substitution on the indole nucleus predominantly occurs at the C3 position. bhu.ac.inarsdcollege.ac.inksu.edu.sa This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at C3 compared to C2. bhu.ac.inksu.edu.sa The positive charge on the intermediate from C3 attack can be effectively stabilized by delocalization of the lone pair of electrons from the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in In contrast, stabilization of the intermediate from a C2 attack would require disruption of the benzene ring's aromatic sextet. bhu.ac.in

If the C3 position is already occupied, electrophilic substitution will then occur at the C2 position. bhu.ac.inarsdcollege.ac.in Should both the C2 and C3 positions be substituted, the electrophile will attack the benzene ring, typically at the C6 position. bhu.ac.in The reactivity of indole towards electrophilic substitution is significantly higher than that of benzene, often by a factor of 10¹³. pearson.com

Influences of Existing Substitution (e.g., C7-Bromine) on Regioselectivity

The presence of substituents on the indole ring significantly influences the regioselectivity of further electrophilic substitutions. A bromine atom at the C7 position, as in 7-bromo-2,3,3-trimethyl-3H-indole, is a deactivating but ortho-, para-directing group. It withdraws electron density through induction while donating through resonance. This directing effect, combined with the inherent reactivity of the indole nucleus, will guide incoming electrophiles. For instance, in N-protected indolines, a C7 substituent can direct functionalization to the C2 position. nih.gov

In the context of 7-bromoindoles, the directing effects of the bromine atom can be utilized for further functionalization. For example, C7-substituted indolines and indoles can be synthesized via transition-metal-catalyzed C-H activation, where the directing group plays a crucial role in achieving high regioselectivity. nih.govnih.gov The bromine atom itself can serve as a handle for cross-coupling reactions, allowing for the introduction of various functional groups. nih.gov

Protonation Effects on Reactivity and Undesired Polymerization Pathways

Indoles are weak bases, and protonation typically occurs at the C3 position, leading to the formation of a stable 3H-indolium cation. bhu.ac.inyoutube.com This protonation can deactivate the pyrrole ring towards further electrophilic attack. bhu.ac.in In strongly acidic conditions, this can lead to undesired polymerization reactions. bhu.ac.inquimicaorganica.org To avoid this, electrophilic substitution reactions like nitration are often carried out using non-acidic reagents. bhu.ac.in

The high reactivity of the indole ring, especially under acidic conditions, can also lead to dimerization or trimerization. arsdcollege.ac.in Unlike pyrrole, which readily polymerizes, indole's self-condensation typically does not proceed beyond the trimer stage. arsdcollege.ac.in

Nucleophilic Reactions and Alkylation Pathways of 3H-Indole Scaffolds

The 3H-indole (or indolenine) scaffold, being a non-aromatic tautomer of indole, exhibits distinct reactivity, particularly in nucleophilic reactions and alkylation.

N-Alkylation of Indole Derivatives

N-alkylation of indoles is a common transformation, though the weak nucleophilicity of the nitrogen atom can present a challenge. mdpi.com Classical methods often employ a strong base like sodium hydride to deprotonate the indole, followed by reaction with an alkyl halide. rsc.org However, this can sometimes lead to competing C3-alkylation. rsc.org

Modern methods have been developed to achieve selective N-alkylation under milder conditions. These include copper-catalyzed reactions with N-tosylhydrazones, which provide a wide range of N-alkylated indoles in good yields. rsc.org Another approach involves a polarity reversal strategy using electrophilic indole derivatives, such as N-(benzoyloxy)indoles, in a copper hydride-catalyzed reaction to achieve N-alkylation with high regio- and enantioselectivity. nih.gov Palladium- and iridium-catalyzed N-allylic alkylation of indoles have also been reported. rsc.org

Reactions with Alkyl Halides and Electrophilic Acceptors

The reaction of 3H-indoles with alkyl halides can lead to the formation of C3-quaternary indolenines. organic-chemistry.org For instance, N-indolyltriethylborate has been used as a reagent for the dearomatizing C3-alkylation of 3-substituted indoles with various alkyl halides. organic-chemistry.org

Indoles can also react with electrophilic Michael acceptors, such as α,β-unsaturated ketones, nitriles, and nitro compounds, under acidic conditions to yield 3-substituted products. bhu.ac.in Furthermore, the development of nickel-catalyzed C-H alkylation of indoles with unactivated alkyl chlorides has provided a method for regioselective C2-alkylation, avoiding the more common C3-functionalization. rsc.org

Cross-Coupling Reactions and Derivatization Strategies

The bromine substituent at the 7-position of the indole ring is a key functional handle for derivatization through various cross-coupling reactions. These transformations are fundamental for introducing aryl, carbon, and nitrogen-based substituents, significantly expanding the molecular diversity accessible from this scaffold.

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Indoles

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between organohalides and organoboron compounds. lmaleidykla.ltnih.gov This method is highly effective for the arylation of bromo-substituted heterocycles. While research specifically on this compound is limited, studies on the closely related isomer, 5-bromo-2,3,3-trimethyl-3H-indole, provide significant insights into the expected reactivity. lmaleidykla.lt

In a representative study, the Suzuki-Miyaura coupling of a spiro[indole-2,2'-piperidine] derivative, synthesized from 5-bromo-2,3,3-trimethyl-3H-indole, was successfully performed with various (het)arylboronic acids. lmaleidykla.lt The reactions, promoted by microwave irradiation, demonstrated high efficiency, significantly shortening reaction times and affording excellent yields of the arylated products. lmaleidykla.lt The optimal conditions involved using Pd(PPh₃)₄ as the catalyst, Cs₂CO₃ as the base, and ethanol (B145695) as the solvent. lmaleidykla.lt These conditions were shown to be robust, tolerating a range of boronic acids including phenylboronic acid, 3-chlorophenylboronic acid, and thiophene-3-boronic acid. lmaleidykla.lt Given the similar electronic environment, the 7-bromo isomer is expected to undergo analogous transformations effectively.

Table 1: Microwave-Promoted Suzuki-Miyaura Coupling of a 5-Bromo-indoline Derivative with (Het)Arylboronic Acids lmaleidykla.lt

| Entry | (Het)Arylboronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Tolylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 30 | 98 |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 25 | 94 |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 40 | 88 |

| 4 | Thiophene-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 30 | 85 |

Palladium-Catalyzed Carbon-Carbon and Carbon-Nitrogen Linkage Formation

Beyond the Suzuki-Miyaura reaction, palladium catalysts are widely employed to facilitate the formation of both carbon-carbon and carbon-nitrogen bonds, representing a cornerstone of modern heterocyclic synthesis. mdpi.comnih.gov These methods allow for the introduction of a wide array of functional groups onto the aromatic core of the bromo-indole.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a key method for forming C-N bonds. This reaction couples aryl halides with amines in the presence of a palladium catalyst and a suitable ligand. beilstein-journals.org For a substrate like this compound, this reaction would enable the introduction of primary and secondary amines, amides, and other nitrogen nucleophiles at the 7-position. beilstein-journals.org Studies on related scaffolds like 4-bromo-7-azaindole have shown that catalyst systems such as Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands like Xantphos are highly effective for coupling with amides and amines. beilstein-journals.org

Carbon-Carbon (C-C) Bond Formation: Other palladium-catalyzed reactions like the Stille, Heck, and Sonogashira couplings can be envisioned for the derivatization of this compound. The Stille coupling uses organostannanes, the Heck reaction couples with alkenes, and the Sonogashira reaction introduces alkyne moieties. These reactions provide pathways to vinyl, acetylenic, and other carbon-based substituents, further diversifying the chemical space accessible from this starting material. mdpi.com

Cyclization Reactions and Annulation Strategies involving 3H-Indoles

The 3H-indole core is not merely a scaffold but an active participant in reactions that build more complex, fused heterocyclic systems. Both intramolecular and intermolecular strategies are employed to construct polycyclic architectures.

Intramolecular Cyclization in 3H-Indole Formation

The synthesis of the 3H-indole skeleton itself often relies on powerful intramolecular cyclization reactions. A notable transition-metal-free method involves the iodine-mediated intramolecular cyclization of enamines. organic-chemistry.orgnih.govacs.org This approach provides a direct and efficient route to various 3H-indole derivatives. acs.org The proposed mechanism suggests an initial oxidative iodination of the enamine, which generates an iodide intermediate. acs.org This is followed by an intramolecular Friedel-Crafts-type alkylation onto the aniline (B41778) ring, and subsequent rearomatization under basic conditions to yield the final 3H-indole product. acs.orgacs.org This strategy is valued for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.org

Formation of Fused Heterocyclic Systems from Indolenine Precursors

The indolenine moiety is a valuable precursor for constructing fused ring systems. The inherent reactivity of the C2-methylene group and the imine functionality can be exploited in annulation reactions. For instance, a related indolenine, 4-chloro-2,3,3,7-tetramethyl-3H-indole, has been shown to react with the Vilsmeier reagent (POCl₃/DMF) to produce a dialdehyde (B1249045) intermediate. researchgate.net This dialdehyde serves as a versatile building block that can be reacted with various nucleophiles to form novel fused heterocyclic systems, such as selenazolo-benzimidazoles. researchgate.net

Furthermore, palladium-catalyzed cascade reactions offer an elegant strategy for building polycyclic heterocycles. These reactions can involve an initial carbopalladation followed by a C-H bond activation step to forge multiple rings in a single operation, providing direct access to complex fused aromatics from appropriately substituted precursors.

Rearrangements and Tautomerism in 3H-Indole Systems

3H-Indole systems can undergo fascinating rearrangements, often proceeding through their tautomeric forms. The equilibrium between the 3H-indole (indolenine) and its 1H-indole (enamine) tautomer is key to this reactivity, particularly when a substituent at the C2 position is present. rsc.org

A classic example is the acs.orgacs.org sigmatropic rearrangement of 3-allyl- or 3-propargyl-substituted 3H-indoles. rsc.org Thermal rearrangement of these compounds demonstrates that the migration of the allyl or propargyl group preferentially occurs to a C2-alkyl group. This process proceeds via the enamine tautomer of the 3H-indole. If the formation of the enamine tautomer is blocked (e.g., in N-methylated derivatives), the rearrangement can be diverted to the nitrogen atom. rsc.org

Another significant transformation is the Plancher rearrangement, which involves the acid-catalyzed rearrangement of 2,3-disubstituted 3H-indoles. researchgate.net This reaction typically involves the migration of one of the C3 substituents to the C2 position, leading to a more stable 1H-indole structure. This rearrangement underscores the thermodynamic driving force to aromatize the pyrrole ring of the indole system.

Oxidative and Reductive Transformations of Indole Derivatives

Indole derivatives, including this compound, are susceptible to a variety of oxidative and reductive transformations that are foundational for the synthesis of more complex molecular architectures. The specific substitution pattern of this compound, particularly the gem-dimethyl group at the C3 position, blocks the most common site of electrophilic attack and subsequent polymerization in 1H-indoles, leading to unique reactivity pathways under both oxidative and reductive conditions.

The oxidation of indole derivatives can lead to the formation of dimers, oligomers, or rearranged products, depending on the substrate and reaction conditions. For derivatives of 3H-indole, oxidative processes are of significant interest. Research into the stability of related diindolylamines has indicated that their instability in ambient conditions is likely attributable to oxidative oligomerization. acs.org This phenomenon is particularly relevant for understanding the potential reactivity of this compound.

Cyclic voltammetry (CV) experiments on analogous complex indole systems have provided direct evidence of oligomerization occurring during oxidation. acs.org These studies reveal that related diindolylamine compounds exhibit an irreversible one-electron oxidation at a mild potential, which is a characteristic feature suggesting that a follow-up chemical reaction, such as dimerization or oligomerization, occurs after the initial oxidation event. acs.org

Further electrochemical investigations on a monomeric dibromo indolenine squaraine, synthesized from a bromo-2,3,3-trimethyl-3H-indole precursor, also shed light on these intermolecular interactions. arxiv.org While the oxidation processes were found to be reversible, analysis of the cyclic voltammogram showed a broadening of the reduction signal and a shoulder in the first oxidation wave, which was interpreted as being caused by interactions between adjacent monomer units upon oxidation. arxiv.org This suggests a strong tendency for these molecules to aggregate or interact in their oxidized state, a step preceding oligomerization.

Table 1: Electrochemical Oxidation Data for Indole Derivatives| Compound Type | Oxidation Potential (E½ vs Fc/Fc+) | Characteristics | Inferred Process | Source |

|---|---|---|---|---|

| 7,7′-amino-3-tert-butyl-diindole | 0.165 V | Irreversible | Oxidative Oligomerization | acs.org |

| Monomeric Dibromo Indolenine Squaraine | 90 mV (E½ ox1), 590 mV (E½ ox2) | Reversible (with peak broadening) | Interactions between adjacent units | arxiv.org |

Reductive cyclization serves as a powerful strategy for constructing complex heterocyclic systems from relatively simple precursors. In the context of indole chemistry, palladium-catalyzed reductive N-heteroannulations of nitroaromatic compounds have been developed as a versatile method for synthesizing fused and complex indole structures. beilstein-journals.org This approach is highly relevant for the potential functionalization of this compound, should a nitro-substituted analogue be used as a starting material.

The general methodology involves the reaction of a suitably functionalized nitro compound in the presence of a palladium catalyst, such as Pd(dba)₂, with phosphine (B1218219) ligands like dppp, under a carbon monoxide atmosphere. beilstein-journals.org The carbon monoxide acts as the reductant, converting the nitro group to a nitroso or nitrene intermediate, which then undergoes intramolecular cyclization. These reactions are typically performed at elevated temperatures (e.g., 120 °C) and can be highly selective, leading to good or excellent yields of the desired polycyclic indole products. beilstein-journals.org

This strategy has been successfully applied to the synthesis of a variety of complex indoles, including:

2,2′-bi-1H-indoles

2,3′-bi-1H-indoles

3,3′-bi-1H-indoles

Indolo[3,2-b]indoles

Indolo[2,3-b]indoles

A specific, highly pertinent example is the synthesis of indolo[2,3-I]indole, which was achieved through the intramolecular reductive cyclization of a precursor derived from 2,3,3-trimethyl-7-nitro-2,3-dihydro-1H-indole. scispace.com This demonstrates the feasibility of applying such reductive cyclization techniques to the core structure of this compound to access intricate, fused heterocyclic systems.

Table 2: Palladium-Catalyzed Reductive Cyclization for Indole Synthesis| Precursor Type | General Conditions | Product Class | Source |

|---|---|---|---|

| Substituted Nitro-aromatics | Pd(dba)₂, dppp, CO (6 bar), 120 °C | Bi-indoles, Indolo-indoles | beilstein-journals.org |

| 2,3,3-trimethyl-7-nitro-indole derivative | Intramolecular Reductive Cyclization | Indolo[2,3-I]indole | scispace.com |

Vilsmeier-Haack Formylation and Related Electrophilic Acylation Reactions

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.irwikipedia.org The reaction typically employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl trichloride (B1173362) (POCl₃). wikipedia.orgresearchgate.net

In the case of 2,3,3-trimethyl-3H-indole derivatives, a significant deviation from the typical aromatic electrophilic substitution is observed. Due to the substitution pattern of the 3H-indole (or indolenine) tautomer, the C2-methyl group possesses enhanced reactivity. Consequently, the Vilsmeier-Haack reaction does not lead to formylation of the benzene ring but instead occurs via electrophilic attack at the C2-methyl group. sid.irresearchgate.net

The reaction proceeds through the formylation of the active methyl group, which, under the reaction conditions, undergoes a subsequent second formylation. sid.irresearchgate.net Following hydrolysis during aqueous work-up, the final product is not a simple aldehyde but rather an aminomethylene malondialdehyde derivative. sid.irresearchgate.netorgchemres.org This transformation highlights the unique reactivity imparted by the 2,3,3-trimethyl-3H-indole core structure. The resulting dialdehyde products are themselves valuable synthetic intermediates, readily undergoing condensation reactions with various nucleophiles to generate a wide range of new heterocyclic compounds, such as pyrazoles. sid.irresearchgate.net

Table 3: Vilsmeier-Haack Reaction on 2,3,3-Trimethyl-3H-Indole Analogs| Substrate | Reagents | Reaction Site | Product Structure | Source |

|---|---|---|---|---|

| 2,3,3-Trimethyl-3H-benzo[g]indole | POCl₃, DMF | C2-Methyl Group | Benzo[g]indol-2-ylidene-malondialdehyde | sid.irorgchemres.org |

| 5-Chloro-7-phenoxy-2,3,3-trimethyl-3H-indole | Vilsmeier Reagent | C2-Methyl Group | Aminomethylene Malonaldehyde | researchgate.net |

Compound Index

Strategic Derivatization and Scaffold Construction Utilizing 7 Bromo 2,3,3 Trimethyl 3h Indole As a Building Block

Design and Synthesis of Advanced Functional Indole (B1671886) Systems

The 2,3,3-trimethyl-3H-indole core is a valuable platform in organic synthesis, enabling a variety of functionalizations. chim.it The presence of a bromine atom at the 7-position of this indole derivative provides a reactive site for further chemical modifications, making it an important intermediate in the synthesis of more complex molecules. sci-hub.seacs.org

Formation of Polybrominated Indole Derivatives and Their Regiochemistry

The synthesis of polybrominated indole derivatives is a significant area of research, as these compounds are found in nature and often exhibit interesting biological activities. researchgate.net The bromination of aromatic systems is a well-established transformation in organic chemistry, with the regioselectivity of the reaction being influenced by various factors, including the existing substituents on the ring. gla.ac.uk

While direct polybromination of 7-bromo-2,3,3-trimethyl-3H-indole is not extensively detailed in the provided search results, the synthesis of other polybrominated indoles has been achieved through methods like palladium-catalyzed, carbon monoxide-mediated, double reductive N-heterocyclization of substituted butadienes. researchgate.net This suggests that the this compound could potentially be a precursor to more complex polybrominated structures through multi-step synthetic pathways. The existing bromo substituent would influence the position of further bromination, a key consideration in the regiochemistry of such reactions.

Construction of Spirocyclic Indole Compounds from 3H-Indole Precursors

Spirocyclic indole compounds, particularly those containing an indolin-2-one or indolin-3-one core, are prevalent in many natural products and are of significant interest due to their diverse biological activities. researchgate.netbioorganica.com.uanih.gov The 3H-indole structure of this compound makes it a suitable precursor for the construction of spirocyclic systems at the C2 and C3 positions.

Recent synthetic strategies have focused on the development of efficient methods for creating these complex structures. For instance, a three-component cyclization involving N-substituted isatins, primary amines, and other reagents has been used to generate a library of spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones. bioorganica.com.ua Another approach involves the base-promoted [2+1] annulation reaction of indolin-3-ones with bromosulfonium salts to construct C2-spirocyclopropyl-indolin-3-ones. researchgate.net Furthermore, the synthesis of 1″-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3″-piperidine]-2,4″-diones has been achieved through a regioselective multi-component azomethine dipolar cycloaddition reaction. nih.gov These examples highlight the versatility of indole-based starting materials in the construction of diverse spirocyclic architectures.

Generation of Fused Heterocyclic Rings (e.g., Pyrazoles, Pyrimidines, Isoxazoles)

Fused heterocyclic compounds containing an indole nucleus are of great interest in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov The reactivity of the 3H-indole core and the bromo-substituent in this compound can be exploited to construct various fused heterocyclic systems.

For example, 2-(3,3-dimethyl-3H-indol-2-ylidene)malondialdehydes, which can be derived from 3H-indoles, are versatile intermediates for the synthesis of fused pyrazoles, isoxazoles, and pyrimidines. researchgate.net The synthesis of 1,2,4-oxadiazole[4,5-a]indolone derivatives has been achieved through the dipolar cycloaddition of nitrile oxides with isatins, which can be seen as related to 3H-indole tautomers. acs.org Additionally, three-component reactions are a powerful tool for constructing fused systems, such as 1H-pyrazolo[3,4-b]pyridines. mdpi.com The synthesis of pyrazole-fused 2-amino-4H-pyran-3-carbonitriles has also been reported through multi-component reactions involving pyrazolones. ipb.pt These methodologies demonstrate the potential of using this compound as a starting point for generating a diverse array of fused heterocyclic compounds.

Indole Derivatives with Axial Chirality

Axially chiral indole derivatives are a class of compounds that have gained significant attention due to their presence in natural products and their application as chiral ligands and organocatalysts in asymmetric synthesis. nih.govresearchgate.net The synthesis of these molecules presents unique challenges due to factors like a lower rotational barrier compared to other biaryl systems. nih.govresearchgate.net

Organocatalytic Atroposelective Synthesis Methodologies

Organocatalysis has emerged as a powerful strategy for the atroposelective synthesis of axially chiral indole derivatives. nih.govresearchgate.net This approach offers advantages such as avoiding metal contamination in the final products. acs.org Various organocatalytic methods have been developed, often employing chiral Brønsted acids or amine-based catalysts. beilstein-journals.org

One successful strategy involves the design of indole-derived platform molecules that can undergo enantioselective transformations. nih.govresearchgate.netresearchgate.net For example, the organocatalytic asymmetric (2 + 3) cyclization between 3-arylindoles and propargylic alcohols has been used to create a new class of axially chiral aryl-pyrroloindoles. researchgate.net Another approach is the de novo formation of the indole ring through methods like the 5-endo-dig cyclization of o-alkynylanilines, which has been achieved using chiral phosphoric acid catalysts. rsc.org These methodologies have enabled the synthesis of a variety of axially chiral indole derivatives, including (hetero)aryl indoles and N-pyrrolylindoles. nih.govresearchgate.net

Exploration of Chiral Ligands and Organocatalysts based on Indole Scaffolds

The unique structural and electronic properties of indole derivatives make them attractive scaffolds for the development of new chiral ligands and organocatalysts. researchgate.netnih.govresearchgate.net The conformational rigidity and modularity of certain indole-based structures are key features that contribute to their effectiveness in asymmetric catalysis. nih.gov

A notable example is the development of C₂-symmetric, spirocyclic compounds called SPINDOLEs, which are synthesized from the condensation of indoles and acetone (B3395972) using a confined chiral Brønsted acid catalyst. nih.gov These SPINDOLEs have shown great promise as backbones for a diverse range of chiral catalysts and ligands, demonstrating high efficiency in reactions such as hydrogenation and Michael additions. nih.gov Furthermore, axially chiral aryl-pyrroloindoles have been successfully derivatized into phosphines that serve as efficient chiral ligands in palladium-catalyzed asymmetric reactions. researchgate.net The development of such indole-based chiral architectures continues to be an active area of research with the potential to advance the field of asymmetric synthesis. acs.orgnih.gov

Conjugation and Hybrid Material Synthesis

The strategic placement of a bromine atom on the benzene (B151609) ring of the 2,3,3-trimethyl-3H-indole scaffold, as seen in this compound, provides a versatile handle for a variety of chemical modifications. This functionalization is pivotal in the construction of complex molecular architectures and hybrid materials. The electron-withdrawing nature of the bromine can influence the reactivity of the indole nitrogen and the adjacent methyl group, making it a key building block for specialized chemical synthesis.

Coupling with Biomolecules (e.g., Monosaccharide Amines) for Functional Derivatives

The conjugation of indolenine-based structures with biomolecules is a significant area of research for the development of targeted therapeutic and diagnostic agents. While direct studies on the coupling of this compound with monosaccharide amines are not extensively documented in the reviewed literature, the general principles of bioconjugation suggest that such reactions are feasible. The primary amino groups present on biomolecules, including monosaccharide amines, are nucleophilic and can react with suitable electrophilic partners. rsc.org

In a typical approach, the this compound would first be quaternized at the nitrogen atom, for example, by reaction with an alkyl halide. This quaternization significantly increases the acidity of the C2-methyl group, making it susceptible to condensation reactions. However, for direct coupling via the bromo substituent, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, would be a more likely strategy. This would involve the reaction of the bromo-indolenine with the monosaccharide amine in the presence of a palladium or copper catalyst.

Alternatively, the bromo-indolenine can be converted to other functional groups that are more amenable to bioconjugation. For instance, conversion to an azide (B81097) or an alkyne would allow for "click" chemistry, a highly efficient and bioorthogonal ligation strategy. Another approach involves the transformation of the bromo-substituent into a boronic acid or ester, which can then react with diols present on saccharides to form reversible covalent complexes. nih.gov

The synthesis of functional derivatives through these coupling strategies would yield novel glycoconjugates. These hybrid molecules could have applications in areas such as targeted drug delivery, where the saccharide moiety acts as a targeting ligand for specific cell surface receptors, or in the development of biosensors for carbohydrate-protein interactions. The inherent fluorescence of the indolenine core, which can be further enhanced upon derivatization, is a valuable property for such applications.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1701461-00-8 nih.gov | C₁₁H₁₂BrN nih.gov |

Integration into Cyanine (B1664457) Dye Structures for Chromophores

The 2,3,3-trimethyl-3H-indole scaffold is a fundamental component in the synthesis of cyanine dyes, a class of synthetic dyes known for their strong and sharp absorption bands in the visible and near-infrared (NIR) regions. The introduction of a bromine atom, as in this compound, offers a strategic point for modulating the electronic and, consequently, the photophysical properties of the resulting dyes. While specific examples detailing the use of the 7-bromo isomer are sparse in the literature, the synthesis of cyanine dyes using the isomeric 5-bromo-2,3,3-trimethyl-3H-indole is well-documented and provides a clear blueprint for the synthetic pathway. orgsyn.orgcymitquimica.com

The general synthesis of symmetrical cyanine dyes involves a multi-step process. rsc.org First, the bromo-substituted 2,3,3-trimethyl-3H-indole undergoes N-alkylation to form a quaternary ammonium (B1175870) salt, the indolenium salt. cymitquimica.com This is typically achieved by reacting the indole with an alkyl halide, such as iodoethane (B44018) or iodobutane, often under reflux in a solvent like acetonitrile. cymitquimica.comrsc.org The quaternization of the nitrogen atom increases the reactivity of the C2-methyl group.

Subsequently, two equivalents of the resulting indolenium salt are condensed with a suitable methine bridge-forming reagent. For the synthesis of trimethine cyanines (Cy3), a reagent like triethyl orthoformate is used. For longer wavelength pentamethine (Cy5) and heptamethine (Cy7) dyes, reagents such as malonaldehyde dianilide hydrochloride or glutaconaldehyde (B1235477) dianilide hydrochloride are employed, respectively. sciforum.net This condensation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, and often with heating. lpnu.ua

The bromine substituent on the indole ring can serve several purposes. It can be retained in the final dye structure to fine-tune the absorption and emission wavelengths through its electronic effects. Alternatively, the bromine atom can be used as a reactive handle for further functionalization of the dye, for example, through Suzuki or Sonogashira cross-coupling reactions to introduce other aromatic or unsaturated moieties, thereby extending the π-conjugation and shifting the spectral properties. This allows for the rational design of cyanine dyes with tailored photophysical characteristics for specific applications, such as fluorescent labeling of biomolecules. nih.govresearchgate.net

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1701461-00-8 nih.gov | C₁₁H₁₂BrN nih.gov |

| 5-bromo-2,3,3-trimethyl-3H-indole | 54136-24-2 | C₁₁H₁₂BrN |

| 5-bromo-1-ethyl-2,3,3-trimethyl-3H-indolium iodide | Not Available | C₁₃H₁₇BrIN |

| Iodoethane | 75-03-6 | C₂H₅I |

| Triethyl orthoformate | 122-51-0 | C₇H₁₆O₃ |

| Malonaldehyde dianilide hydrochloride | 50328-50-2 | C₁₅H₁₅ClN₂ |

Application in Squarylium-Based Chromogenic Sensor Development

Squarylium dyes, characterized by a central four-membered cyclobutenediylium-1,3-diolate ring flanked by two electron-rich heterocyclic systems, are renowned for their intense and sharp absorption bands in the far-red and NIR regions. The 2,3,3-trimethyl-3H-indole nucleus is a common heterocyclic component in the synthesis of squarylium dyes. The incorporation of a bromine atom, for instance at the 7-position, provides a valuable tool for the development of functional dyes, including chromogenic sensors. Research on the isomeric 5-bromo-2,3,3-trimethyl-3H-indole demonstrates its utility in constructing squarylium dyes, and these synthetic principles are directly applicable to the 7-bromo isomer. acs.orgresearchgate.net

The synthesis of symmetrical squarylium dyes typically involves the condensation of two equivalents of an N-alkylated bromo-indolenium salt with one equivalent of squaric acid. acs.org The reaction is usually carried out in a mixture of an alcohol, like n-butanol, and an aromatic solvent, such as toluene, at reflux with azeotropic removal of water. acs.org

The resulting bromo-functionalized squarylium dye can itself exhibit interesting sensory properties. More commonly, the bromine atom serves as a precursor for introducing a specific recognition moiety. For example, a Suzuki cross-coupling reaction can be employed to replace the bromine with a boronic acid group. nih.gov This transformation yields a squarylium dye functionalized with a boronic acid, which is a well-known receptor for saccharides. Such dyes can act as chromogenic sensors for monosaccharides, where the binding of the sugar to the boronic acid moiety perturbs the electronic structure of the dye, leading to a detectable change in its color or fluorescence. nih.gov For instance, a squarylium dye incorporating a boronic acid has been shown to sense monosaccharides and glycoproteins through fluorescence enhancement, attributed to the dissociation of non-emissive dye aggregates upon binding to the saccharide. nih.gov

The development of such sensors is of significant interest for applications in biomedical diagnostics and biotechnology. The ability to tune the spectral properties of the squarylium core and to introduce various recognition elements via the bromo-handle makes this compound a promising platform for the design of a wide range of chromogenic and fluorogenic sensors.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1701461-00-8 nih.gov | C₁₁H₁₂BrN nih.gov |

| 5-bromo-2,3,3-trimethyl-3H-indole | 54136-24-2 | C₁₁H₁₂BrN |

| Squaric acid | 2892-51-5 | C₄H₂O₄ |

| 5-bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium iodide | Not Available | C₁₅H₂₁BrIN |

| (Z)-4-((5-Bromo-1-butyl-2,3,3-trimethyl-3H-indol-1-ium-2-yl)methylene)-2-((E)-(5-bromo-1-butyl-3,3-dimethylindolin-2-ylidene)methyl)-3-oxocyclobut-1-enolate | Not Available | C₃₄H₄₀Br₂N₂O₂ |

Spectroscopic Characterization and Computational Elucidation of 7 Bromo 2,3,3 Trimethyl 3h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 7-bromo-2,3,3-trimethyl-3H-indole, one- and two-dimensional NMR techniques provide detailed information about the proton and carbon frameworks, confirming the specific substitution pattern and connectivity of the atoms.

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. While specific, experimentally verified spectral data for the 7-bromo isomer is not widely published, a detailed analysis can be predicted based on the known spectra of its isomers, such as 5-bromo-2,3,3-trimethyl-3H-indole, and established principles of NMR spectroscopy. mdpi.comlmaleidykla.ltrsc.org

The aliphatic region would be characterized by two prominent singlets. The gem-dimethyl groups at the C3 position are chemically equivalent and would present as a sharp singlet integrating to six protons, likely in the δ 1.2-1.4 ppm range. The methyl group at the C2 position, attached to the imine carbon, would appear as another singlet integrating to three protons, shifted further downfield to approximately δ 2.2-2.4 ppm due to the influence of the C=N bond. mdpi.com

The aromatic region is most informative for confirming the 7-bromo substitution pattern. It would display signals for three adjacent protons on the benzene (B151609) ring. The proton at C5 would likely appear as a triplet, resulting from coupling to both H-4 and H-6. The protons at C4 and C6 would each appear as a doublet of doublets. The bromine atom at C7 exerts a deshielding effect on the adjacent H-6, while the fusion of the five-membered ring influences the chemical shift of H-4.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 3-C(CH₃)₂ | 1.2 - 1.4 | Singlet (s) | 6H |

| 2-CH₃ | 2.2 - 2.4 | Singlet (s) | 3H |

| H-5 | ~7.0 - 7.2 | Triplet (t) | 1H |

| H-4 | ~7.3 - 7.5 | Doublet (d) | 1H |

| H-6 | ~7.4 - 7.6 | Doublet (d) | 1H |

Note: These are predicted values. Actual chemical shifts and coupling constants would need to be confirmed by experimental data.

The aliphatic carbons would include a signal for the two equivalent methyl groups at C3 (gem-dimethyl), a signal for the C2-methyl group, and the quaternary C3 carbon itself. The C3 carbon, being a sp³-hybridized quaternary center, would appear around δ 54 ppm. mdpi.comlmaleidykla.lt The gem-dimethyl carbons would resonate at a higher field, typically around δ 22-25 ppm, while the C2-methyl carbon would be found at a slightly higher field still, around δ 15 ppm. mdpi.com

The aromatic and imine carbons appear at lower fields. The imine carbon (C2) is highly deshielded and is expected to have a chemical shift in the range of δ 185-190 ppm. mdpi.com The six carbons of the benzene ring would have distinct signals. The carbon bearing the bromine atom (C7) would be significantly shifted due to the heavy atom effect. The other aromatic carbons (C3a, C4, C5, C6, and C7a) would appear in the typical aromatic region of δ 115-155 ppm. sciforum.net The specific shifts would be diagnostic of the 7-bromo substitution pattern.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 2-C H₃ | 14 - 16 |

| 3-C(C H₃)₂ | 22 - 25 |

| C 3 | 53 - 55 |

| C 7 | ~110 - 115 |

| C 5 | ~122 - 125 |

| C 4 | ~125 - 128 |

| C 6 | ~130 - 133 |

| C 3a | ~145 - 148 |

| C 7a | ~152 - 155 |

| C 2 | 185 - 190 |

Note: These are predicted values based on general chemical shift ranges and data from related isomers. mdpi.comlmaleidykla.ltoregonstate.edu Experimental verification is required.

To unequivocally assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be most useful in the aromatic region, showing cross-peaks between H-4 and H-5, and between H-5 and H-6, confirming their adjacency on the benzene ring.

HSQC: An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the aliphatic proton signals to their corresponding carbon signals (the C2-methyl and the C3-gem-dimethyl groups). In the aromatic region, it would connect H-4, H-5, and H-6 to their respective carbons (C4, C5, and C6).

The protons of the C2-methyl group showing a correlation to the C2 imine carbon.

The protons of the C3-gem-dimethyl groups showing correlations to the quaternary C3 carbon and the C2 imine carbon.

The aromatic proton H-6 showing a correlation to the C7a carbon, and H-4 correlating to the C3a carbon, confirming the fusion of the bicyclic system. The absence of a correlation from H-6 to a protonated C7 would further support the 7-bromo substitution.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₂BrN), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. The calculated exact mass for the [M+H]⁺ ion of the ⁷⁹Br isotopologue is 238.0226, and for the ⁸¹Br isotopologue is 240.0205. uni.lu An experimental HRMS measurement confirming these masses to within a few parts per million (ppm) would provide definitive evidence for the molecular formula C₁₁H₁₃BrN⁺.

Table 3: Predicted HRMS Data for Protonated this compound

| Ion Formula | Isotopologue | Calculated m/z |

| [C₁₁H₁₃BrN]⁺ | ⁷⁹Br | 238.0226 |

| [C₁₁H₁₃BrN]⁺ | ⁸¹Br | 240.0205 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for monitoring the progress of a chemical reaction and for identifying impurities and byproducts in the final product. The synthesis of this compound is typically achieved via the Fischer indole (B1671886) synthesis, which involves the reaction of 2-bromophenylhydrazine (B91577) with 3-methyl-2-butanone (B44728) under acidic conditions. byjus.commdpi.commdpi.com

LC-MS analysis of the crude reaction mixture can separate the desired product from various potential impurities. The mass spectrometer then provides mass information for each separated component, facilitating their identification. Common impurities that could be detected include:

Unreacted starting materials: Residual 2-bromophenylhydrazine and 3-methyl-2-butanone.

Positional isomers: The Fischer synthesis can sometimes yield isomeric products. For instance, if the cyclization occurs at the other ortho position of the hydrazine, a different bromo-indole isomer could be formed, although this is less likely with a substituted hydrazine.

Over-alkylation or side-reaction products: Depending on the reaction conditions, side reactions can occur.

Degradation products: The acidic conditions of the Fischer synthesis can sometimes lead to the formation of tars or other degradation products. scribd.com

By coupling the liquid chromatograph to a high-resolution mass spectrometer, even trace-level impurities can be identified with high confidence, which is crucial for ensuring the purity of the final compound for subsequent applications. google.com

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

No experimental Infrared (IR) spectra for this compound are available in the surveyed literature. Therefore, a detailed analysis of its characteristic vibrational frequencies for functional group identification cannot be provided.

Electronic Spectroscopy (UV-Vis) and Photophysical Performance Studies

Published studies on the UV-Vis absorption, emission spectra, or other photophysical properties of this compound could not be located.

Advanced Computational Chemistry Approaches

A search for computational studies on this compound yielded no specific results. Consequently, information regarding its electronic structure, conformational analysis, predicted spectroscopic data, or reaction mechanisms derived from Density Functional Theory (DFT) or other modeling approaches is not available. While PubChem provides some predicted data, such as a predicted XlogP of 3.0, it does not include the in-depth computational analysis required. uni.lu

While the compound this compound is a known chemical entity, there is a notable absence of published research detailing its spectroscopic and computational characterization. In contrast, its isomer, 5-bromo-2,3,3-trimethyl-3H-indole, is well-documented. Further experimental and theoretical investigation would be required to generate the data necessary to fulfill the requested detailed analysis for the 7-bromo isomer.

Applications in Advanced Materials Science and Chemical Technologies

Development of Fluorescent Probes and Dyes based on Indole (B1671886) Derivatives

Indole and its derivatives are fundamental scaffolds in the design of fluorescent molecules due to their inherent photophysical properties and synthetic accessibility. researchgate.netguidechem.com The 2,3,3-trimethyl-3H-indole (or indolenine) core is a common component in many commercially important dyes, including cyanines and squaraines. guidechem.comresearchgate.net The strategic placement of a bromine atom at the 7-position of this core, as in 7-bromo-2,3,3-trimethyl-3H-indole, provides a powerful tool for chemists to modulate the performance of these dyes.

The design of advanced fluorescent materials hinges on the ability to control their absorption and emission characteristics. Substituents on the indole ring play a critical role in this process by altering the electron distribution within the molecule, thereby influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Research has demonstrated that starting from a bromo-substituted indole, such as 5-bromo-2,3,3-trimethyl-3H-indole, a diverse library of fluorescent molecules can be created. mdpi.commdpi.com Through palladium-catalyzed cross-coupling reactions like the Suzuki reaction, the bromine atom can be replaced with various aryl groups possessing either electron-donating or electron-withdrawing properties. mdpi.commdpi.com This synthetic strategy is directly applicable to the 7-bromo isomer. For instance, attaching an electron-donating group tends to cause a bathochromic (red) shift in the emission spectrum, while an electron-withdrawing group typically results in a hypsochromic (blue) shift. mdpi.comresearchgate.net This principle allows for the rational design of fluorescent dyes with emission colors spanning the visible spectrum, tailored for specific applications such as cellular imaging or sensing. researchgate.net

Table 1: Effect of Substituents on Photophysical Properties of Indole Derivatives This table illustrates the principle of tuning optical properties via substitution, a strategy for which this compound is a key precursor.

| Precursor | Attached Functional Group (via Suzuki Coupling) | Resulting Derivative | Observed Emission Properties |

|---|---|---|---|

| 5-bromo-2,3,3-trimethyl-3H-indole | p-ethoxyphenyl (Electron-Donating) | 5-(4-ethoxyphenyl)-2,3,3-trimethyl-3H-indole (PI) | Positive solvatochromism, solid-state fluorescence. mdpi.comresearchgate.net |

| 5-bromo-2,3,3-trimethyl-3H-indole | 4-(N,N-dimethylamine)phenyl (Strong Electron-Donating) | N,N-dimethyl-4-(2,3,3-trimethyl-3H-indol-5-yl)aniline (NI) | Exhibits varied molecular conformations and HOMO-LUMO gaps depending on solvent. researchgate.net |

Near-infrared (NIR) fluorophores, which absorb and emit light in the 700-900 nm window, are highly sought after for in vivo biological imaging. nii.ac.jpnih.gov This spectral range offers advantages like deeper tissue penetration and reduced autofluorescence from biological samples, leading to higher sensitivity and signal-to-noise ratios. nii.ac.jp Heptamethine cyanine (B1664457) and squaraine dyes are two major classes of NIR fluorophores whose synthesis frequently employs substituted indolenine precursors. researchgate.netnii.ac.jpuclan.ac.uk

The compound this compound is a valuable starting material for synthesizing these complex dyes. The bromo-substituent can be carried through the synthesis or modified to fine-tune the final dye's characteristics. For example, studies on heptamethine cyanine dyes have incorporated bromo-substituted indoles to investigate the effect of electron-withdrawing groups on the dye's interaction with biomolecules, such as the protein Bovine Serum Albumin (BSA). nii.ac.jp Similarly, the synthesis of both symmetrical and unsymmetrical squaraine dyes has been achieved using 5-bromo-2,3,3-trimethyl-3H-indole, demonstrating a pathway that is applicable to the 7-bromo isomer for creating novel NIR probes. researchgate.net

Photochromic Materials: Spiropyrans and Related Systems

Photochromic materials can reversibly change their color and other properties upon exposure to light. researchgate.netresearchgate.net Spiropyrans and the related spirooxazines are among the most widely studied classes of organic photochromes, with the indoline (B122111) moiety being a core structural component. researchgate.netexeter.ac.uk These molecules can be switched between two distinct isomers—a colorless, non-planar spiro (SP) form and a colorful, planar merocyanine (B1260669) (MC) form—using light of different wavelengths (typically UV and visible light). rsc.orgacs.org

The synthesis of spiropyrans and spironaphthopyrans typically involves the condensation of an alkylated indolenium salt with a substituted salicylaldehyde (B1680747) or a 2-hydroxy-1-naphthaldehyde (B42665), respectively. The compound this compound is an ideal precursor for this process. It can first be alkylated at the nitrogen atom to form a 1-alkyl-7-bromo-2,3,3-trimethyl-3H-indolium salt. This salt is then condensed with the appropriate aldehyde to yield the final photochromic spiro-compound.

This synthetic route has been explicitly demonstrated for the 5-bromo isomer, yielding 1-allyl-5-bromo-spironaphthopyrans. Applying this method to the 7-bromo isomer allows for the creation of novel photoresponsive molecules. The bromine atom not only influences the electronic properties of the photochrome but also serves as a potential site for further functionalization, enabling the integration of these molecules into larger systems like polymers to create "smart" materials, such as light-controlled hydrogels or photochromic fabrics. doi.orgresearchgate.net

The technological utility of spiropyrans stems from the profound structural and electronic differences between their two isomeric states, which can be controlled by light.

Spiropyran (SP) Form: In the dark or under visible light, the molecule exists in a thermodynamically stable, closed-ring form. In this state, the indoline and chromene (or other heterocyclic) parts are spiro-linked by a single carbon atom (Cspiro), making them orthogonal to each other. This form is typically colorless or faintly colored and non-polar. researchgate.netacs.org

Merocyanine (MC) Form: Upon irradiation with UV light, the Cspiro-O bond cleaves, allowing the molecule to open and rearrange into a planar, conjugated merocyanine structure. This open form possesses a strong absorption band in the visible spectrum, rendering it highly colored. It is also zwitterionic and significantly more polar than the SP form. The process is reversible, and the molecule returns to the closed SP form upon exposure to visible light or through thermal relaxation. researchgate.netrsc.org

This reversible transformation allows for the modulation of color, polarity, and molecular geometry using light as an external trigger. This capability is the foundation for numerous technological applications, including optical data storage, molecular switches, light-filters, and photo-controllable biological systems. researchgate.netresearchgate.net The specific properties of the switch, such as the color of the MC form and the rate of thermal fading, can be precisely tuned by the substituents on the indole ring, highlighting the importance of precursors like this compound in designing materials for these advanced applications.

Table 2: Comparison of Spiropyran (SP) and Merocyanine (MC) Isomeric Forms

| Property | Spiropyran (SP) Form | Merocyanine (MC) Form |

|---|---|---|

| Trigger | Visible light / Thermal relaxation | UV light |

| Structure | Closed-ring, spiro-linked, non-planar | Open-ring, conjugated, planar |

| Color | Colorless or weakly colored | Intensely colored |

| Polarity | Low polarity | High polarity (zwitterionic) |

| Solubility | Soluble in non-polar solvents | Soluble in polar solvents |

| Application State | "Off" state in a molecular switch | "On" state in a molecular switch |

Chemical Sensing Technologies and Sensors

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence output. researchgate.net Indole-based structures are frequently employed in this field due to their responsive fluorescence and synthetic versatility. researchgate.netmdpi.com They can form the basis of sensors for a wide range of targets, including pH, metal ions, and biologically relevant anions. mdpi.com

The compound this compound is a strategic starting point for the synthesis of highly specific chemical sensors. The sensing mechanism often involves an Intramolecular Charge Transfer (ICT) process, which is highly sensitive to the molecule's electronic environment. researchgate.net The bromo-substituent on the indole ring can be used in two key ways:

Electronic Tuning: The inherent electron-withdrawing nature of bromine directly influences the electronic properties of the fluorophore, which can be used to adjust the pKa of an attached recognition group or modulate the energy of the frontier molecular orbitals. mdpi.com

Synthetic Handle: The bromine atom provides a site for introducing a specific analyte-recognition moiety (e.g., a crown ether for metal cations or a specific binding group for an anion) via cross-coupling chemistry. mdpi.commdpi.com This allows for a modular approach to sensor design, where the fluorescent signaling unit (the indole derivative) is coupled to a selective binding unit.

For example, indole derivatives have been developed as pH sensors where protonation of a nitrogen atom alters the ICT pathway, leading to a dramatic and observable change in color and fluorescence. mdpi.comresearchgate.net By starting with this compound, chemists can synthesize a wide array of such sensors tailored for high selectivity and sensitivity in biological, environmental, and industrial applications. researchgate.netresearchgate.net

Development of Chromogenic Anion Sensors Utilizing Indole Cores

Chromogenic sensors, which signal the presence of a specific analyte through a change in color, are of great interest for their simplicity and utility in visual detection. Indole derivatives have been incorporated into anion sensors where the N-H proton of the indole ring can act as a hydrogen-bond donor to recognize anions. While specific studies on this compound for anion sensing are not extensively documented, related structures demonstrate the principle. For instance, sensors based on an indole and hydrazide framework have been developed for the colorimetric and ratiometric detection of anions like cyanide and fluoride. researchgate.net These sensors operate through hydrogen bonding interactions that lead to a deprotonation of the signaling unit, causing a distinct color change. researchgate.net The electron-withdrawing nature of the bromine atom in the this compound scaffold could potentially enhance the acidity of a hydrogen-bond donor group attached to the molecule, making it a promising candidate for the rational design of new, highly sensitive chromogenic anion sensors.

Fabrication of pH-Responsive Materials for Environmental and Chemical Monitoring

Fluorescent probes that respond to changes in pH are vital tools in fields ranging from environmental science to cell biology. The indole core is a frequent component of such probes. Research into its close structural isomer, 5-bromo-2,3,3-trimethyl-3H-indole, provides a clear blueprint for how these scaffolds can be utilized. mdpi.comresearchgate.net

Scientists have designed and synthesized novel indole derivatives based on a donor-π-acceptor (D-π-A) architecture, starting from 5-bromo-2,3,3-trimethyl-3H-indole. mdpi.comresearchgate.net These molecules exhibit dramatic color and fluorescence changes in response to protonation, making them effective as colorimetric pH sensors. researchgate.net The significant shifts in their optical properties are attributed to the protonation of nitrogen atoms within the molecular structure, which alters the intramolecular charge transfer (ICT) characteristics. mdpi.comresearchgate.net This pH-dependent behavior has been leveraged to create fluorescent test papers and even molecular logic gates, demonstrating their potential for advanced chemical monitoring applications. mdpi.comresearchgate.net

Research Findings on Indole-Based pH Sensors

| Parent Compound | Derivative Class | Key Feature | Application | Reference |

|---|---|---|---|---|

| 5-bromo-2,3,3-trimethyl-3H-indole | Donor-π-Acceptor (D-π-A) Indole Derivatives | Show dramatic color and fluorescence responses to protonation of nitrogen-containing groups. | Colorimetric pH sensors, fluorescent papers, and molecular logic gates. | mdpi.comresearchgate.net |

| 2,3,3-trimethyl-3H-benzo[e]indole | Intramolecular Charge Transfer (ICT) Probe | Exhibits a good linear relationship in fluorescence response over a pH range of 2.2-7.4 with a pKa of 4.3. | Real-time pH detection in food samples and biological systems. | researchgate.net |

| 2,3,3-trimethyl-3H-indole | Oxazolidine-Based Fluorescent Probe | The opening and closing of an oxazolidine (B1195125) ring in response to pH changes modulates fluorescence. | Reversible sensing of pH changes in subcellular organelles. | nih.gov |

Polymer Science Applications and Functional Macromolecules

The unique properties of the indole ring system make it an attractive component for the creation of functional polymers. This compound serves as a valuable building block for synthesizing macromolecules with novel characteristics.

Integration of Indole Units into Polymer Backbones for Novel Functional Materials

The bromine atom on the this compound ring is a key functional group that enables its incorporation into polymer chains. This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. These powerful synthetic methods allow for the formation of new carbon-carbon bonds, effectively "stitching" the indole unit into a polymer backbone or attaching it as a pendant group. This approach allows for the creation of polymers with tailored electronic, optical, or responsive properties derived from the indole moiety.

Synthesis of Photo-Responsive Polymers

Photo-responsive polymers, which change their properties upon exposure to light, are at the forefront of materials innovation. rsc.org A prominent strategy for creating such materials involves incorporating photochromic molecules, which undergo reversible structural changes when irradiated with light of a specific wavelength. researchgate.net

A key example that illustrates the potential of bromo-indoles in this area is the synthesis of polymerizable spironaphthopyrans. Research has shown that 5-bromo-2,3,3-trimethyl-3H-indole can be alkylated with allyl bromide to yield a 1-allyl-3H-indolium salt. This intermediate is then condensed with 2-hydroxy-1-naphthaldehyde to form a 1'-allylspiro[indole-2,3'-naphthopyran]. The allyl group is a polymerizable unit, allowing this photochromic molecule to be covalently integrated into a polymer matrix. Such materials have potential applications in advanced technologies like optical data storage, smart windows, and molecular switches.

Synthesis of a Polymerizable Photochromic Spironaphthopyran

| Step | Reactants | Product | Significance | Reference |

|---|---|---|---|---|

| 1. Alkylation | 5-bromo-2,3,3-trimethyl-3H-indole, Allyl bromide | 1-allyl-5-bromo-2,3,3-trimethyl-3H-indolium bromide | Introduces the polymerizable allyl group. | |

| 2. Condensation | 1-allyl-5-bromo-2,3,3-trimethyl-3H-indolium bromide, 2-hydroxy-1-naphthaldehyde | 1'-allyl-5'-bromo-3',3'-dimethyl-spiro[naphtho[2,1-b]pyran-3,2'-indoline] | Forms the photochromic spiro-compound. |

Role as Precursors for Electronic and Optical Materials

The this compound scaffold is an archetypal precursor for the synthesis of more complex molecules used in organic electronics and photonics. The bromine atom serves as a strategic site for molecular elaboration through cross-coupling chemistry, enabling the construction of conjugated systems with high electron mobility and strong photoluminescence.

A powerful demonstration of this concept is the one-pot, microwave-assisted synthesis of fluorescent 5-aryl-2-styryl-3H-indoles starting from 4-bromophenylhydrazine hydrochloride. nih.gov This multi-step process first involves a Fischer indole synthesis to create 5-bromo-2,3,3-trimethyl-3H-indole. nih.gov This key intermediate then undergoes a sequential Suzuki cross-coupling reaction to introduce an aryl group at the 5-position, followed by a Knoevenagel condensation at the 2-methyl position to install a styryl group. nih.gov This efficient one-pot method yields highly fluorescent dyes with optical properties that can be tuned by changing the substituents on the aryl and styryl moieties. nih.gov

Similarly, 5-bromo-2,3,3-trimethyl-3H-indole is a crucial starting material for synthesizing squaraine (SQ) dyes, which are known for their sharp and intense absorption in the visible and near-infrared regions. acs.org The synthesis involves first alkylating the bromo-indole and then reacting it with squaric acid to form the characteristic squaraine core. The bromo-substituents on the resulting SQ dye can then be further functionalized via Suzuki coupling to create complex A−π–D–A–D−π–A architectures with tailored photophysical properties for advanced photonic applications. acs.org

One-Pot Synthesis of 5-Aryl-2-Styryl-3H-Indoles

| Reaction Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Reaction of 4-bromophenylhydrazine hydrochloride and 3-methyl-2-butanone (B44728). | 5-bromo-2,3,3-trimethyl-3H-indole | nih.gov |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction of the bromo-indole with an arylboronic acid. | 5-aryl-2,3,3-trimethyl-3H-indole | nih.gov |

| Knoevenagel Condensation | Reaction of the 5-aryl-indole with an aromatic aldehyde. | 5-aryl-2-styryl-3,3-dimethyl-3H-indole (Final Product) | nih.gov |

Q & A

Q. Q1: What are the standard synthetic routes for preparing 7-bromo-2,3,3-trimethyl-3H-indole, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized indole precursor. For example:

Bromination: Electrophilic substitution using bromine or N-bromosuccinimide (NBS) in acetic acid at controlled temperatures (0–25°C) to avoid polysubstitution .

Intermediate Purification: Flash column chromatography (silica gel, hexane/ethyl acetate gradient) isolates intermediates.

Characterization:

Q. Q2: How is the purity of this compound verified, and what analytical techniques are critical?

Methodological Answer:

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% required for organometallic applications).

- Melting Point: Consistency with literature values (e.g., mp 199–200°C for related bromoindoles) .

- Elemental Analysis: Confirms C, H, N, Br content within ±0.4% theoretical values .

Advanced Research Questions

Q. Q3: How does the bromine substituent influence the electronic properties of 2,3,3-trimethyl-3H-indole in metal complexes?

Methodological Answer:

- Electrochemical Studies: Cyclic voltammetry (0.1 M BuNPF/CHCl, Pt electrode) reveals:

- Bromine’s electron-withdrawing effect lowers HOMO energy, shifting oxidation potentials positively by 50–100 mV compared to non-brominated analogs .

- Metal-alkynyl complexes (e.g., Ru or Fe) show oxidation localized on the M–C≡C–Ar moiety, with bromine stabilizing radical intermediates .

- DFT Calculations: B3LYP/6-31G* models quantify charge distribution, showing increased electrophilicity at C7 .

Q. Q4: What structural insights can X-ray crystallography provide for this compound derivatives?

Methodological Answer:

- Crystallization: Diffraction-quality crystals grown via slow evaporation (CHCl/hexane).

- Key Parameters:

- Bond Angles: Near-linear Ru–C≡C–Ar (178–180°) in organometallic complexes, confirming sp-hybridization .

- Halogen Interactions: C–Br···π contacts (3.3–3.5 Å) stabilize crystal packing .

- Software: SHELXL (SHELX suite) refines structures; R < 5% ensures accuracy .

Q. Q5: How do contradictory electrochemical data arise in studies of bromoindole-metal complexes, and how can they be resolved?

Methodological Answer:

- Sources of Discrepancy:

- Solvent Effects: Dielectric constant of CHCl vs. THF alters redox potentials by up to 150 mV .

- Counterion Impact: PF vs. OTf influences ion pairing and reversibility.

- Resolution Strategies:

- Internal Standards: Use decamethylferrocene (E = −0.55 V vs. FeCp) for potential calibration .

- Controlled Atmosphere: Glovebox (N) prevents O-induced side reactions during measurement .

Methodological Design & Data Analysis

Q. Q6: What experimental design considerations are critical for studying this compound in catalytic applications?

Methodological Answer:

Q. Q7: How can computational methods complement experimental data in understanding bromoindole reactivity?

Methodological Answer:

- Molecular Dynamics (MD): Simulates solvent-ligand interactions to predict solubility and aggregation.

- TD-DFT: Correlates UV-vis absorption bands (e.g., 350–370 nm LMCT transitions) with electronic structure .

- Docking Studies: Models bromoindole-protein interactions for drug discovery (e.g., kinase inhibition) .

Specialized Applications

Q. Q8: What role does this compound play in molecular electronics?

Methodological Answer:

Q. Q9: How can bromoindole derivatives be optimized for photoactive metal-organic frameworks (MOFs)?

Methodological Answer:

- Linker Design: Introduce carboxylate groups at C2/C3 for coordination to Zn or Zr nodes.

- Photoluminescence: Tune emission (λ = 450–500 nm) via substituent effects on indole π-conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.